molecular formula C6H5ClN4 B12992017 5-Chloroimidazo[1,2-a]pyrazin-3-amine

5-Chloroimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B12992017
M. Wt: 168.58 g/mol
InChI Key: AHXLRJRMCCUBNJ-UHFFFAOYSA-N
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Description

5-Chloroimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound with the molecular formula C6H5ClN4. It contains an imidazole ring fused to a pyrazine ring, with a chlorine atom at the 5-position and an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrazine with an imidazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Chloroimidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazines, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

5-Chloroimidazo[1,2-a]pyrazin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloroimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloroimidazo[1,2-a]pyrazin-3-amine is unique due to the presence of the chlorine atom at the 5-position, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its potential as a therapeutic agent and its versatility in organic synthesis .

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

5-chloroimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C6H5ClN4/c7-4-1-9-3-6-10-2-5(8)11(4)6/h1-3H,8H2

InChI Key

AHXLRJRMCCUBNJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=CN=CC2=N1)Cl)N

Origin of Product

United States

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